

Research Applications of 5-Methoxycarbonylamino-N-acetyltryptamine: A Detailed Overview

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Compound of Interest

Compound Name: 5-MCA-NAT

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Introduction

5-Methoxycarbonylamino-N-acetyltryptamine, commonly abbreviated as **5-MCA-NAT**, is a synthetic tryptamine derivative that has garnered significant interest in ophthalmology and pharmacology. As a potent analog of melatonin, **5-MCA-NAT** has been primarily investigated for its ability to modulate intraocular pressure (IOP), showing promise as a therapeutic agent for glaucoma. This document provides a comprehensive overview of the current research applications of **5-MCA-NAT**, detailing its mechanism of action, summarizing key quantitative data, and providing experimental protocols for its study.

Primary Application: Reduction of Intraocular Pressure in Glaucoma

The most extensively documented application of **5-MCA-NAT** is its potent ocular hypotensive effect, making it a valuable candidate for the treatment of glaucoma, a condition characterized by elevated IOP that can lead to optic nerve damage and irreversible blindness.

Mechanism of Action

5-MCA-NAT is characterized as a putative and selective agonist for the melatonin MT3 receptor.[1][2] Interestingly, research has shown that its IOP-lowering effect is not mediated by the enzyme quinone reductase 2 (NQO2), which was once thought to be the identity of the MT3 binding site.[3] This suggests the existence of a distinct melatonin receptor subtype through which **5-MCA-NAT** exerts its effects. The proposed mechanism involves the regulation of aqueous humor dynamics, leading to a decrease in intraocular pressure. Some evidence also suggests that the hypotensive effects of **5-MCA-NAT** may complement those of other anti-glaucoma drugs like beta-blockers and alpha-agonists, indicating a different mechanism of action.[4]

Quantitative Data Summary

Numerous studies in animal models have demonstrated the efficacy of **5-MCA-NAT** in reducing IOP. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of **5-MCA-NAT** on Intraocular Pressure in Glaucomatous Monkey Eyes[2]

Treatment Day	Maximum IOP Reduction (mean \pm SEM)	Percentage IOP Reduction
Day 1	4.0 \pm 0.5 mm Hg	10%
Day 3	5.6 \pm 0.8 mm Hg	15%
Day 5	7.0 \pm 1.1 mm Hg	19%

Note: 2% **5-MCA-NAT** solution was applied topically twice daily for 5 consecutive days.[2]

Table 2: Effect of **5-MCA-NAT** on Intraocular Pressure in Normal and Glaucomatous Mice[5]

Animal Model	Compound	EC50	IOP Reduction (at 12 months)
Control (C57BL/6J)	Melatonin	34 μ M	19.4% \pm 3.7%
Glaucomatous (DBA/2J)	Melatonin	50 μ M	32.6% \pm 6.0%
Glaucomatous (DBA/2J)	5-MCA-NAT	Not specified	Stopped IOP progression

Table 3: Efficacy of Different **5-MCA-NAT** Formulations in Rabbit Eyes[6]

Formulation Vehicle	Maximum IOP Reduction	Duration of Effect
Liposomes with 0.2% Sodium Hyaluronate	39.1 \pm 2.2%	> 8 hours

Other Potential Research Applications

While the primary focus of **5-MCA-NAT** research has been on its ocular hypotensive effects, the broader pharmacology of melatonin and its analogs suggests other potential areas of investigation. Melatonin is known to possess antioxidant, anti-inflammatory, and neuroprotective properties.[6] Although specific studies on these effects for **5-MCA-NAT** are limited in publicly available literature, its structural similarity to melatonin warrants future investigation into these areas.

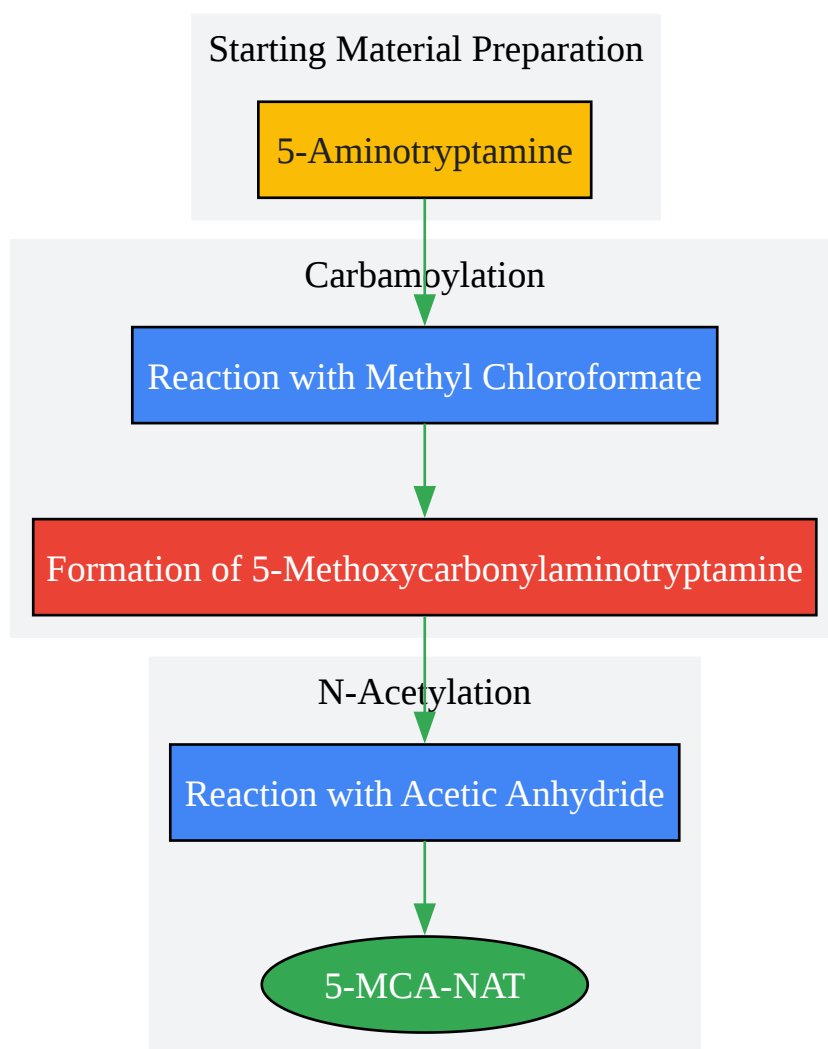
Experimental Protocols

Synthesis of 5-Methoxycarbonylamino-N-acetyltryptamine

While a specific, detailed, and publicly available synthesis protocol for 5-methoxycarbonylamino-N-acetyltryptamine is not readily found in the searched literature, a plausible synthetic route can be proposed based on standard organic chemistry principles and the synthesis of related compounds like melatonin. The synthesis would likely involve the N-

acetylation of 5-methoxycarbonylaminotryptamine. The general steps for the synthesis of similar tryptamines are outlined below and could be adapted.

Proposed Synthesis Workflow



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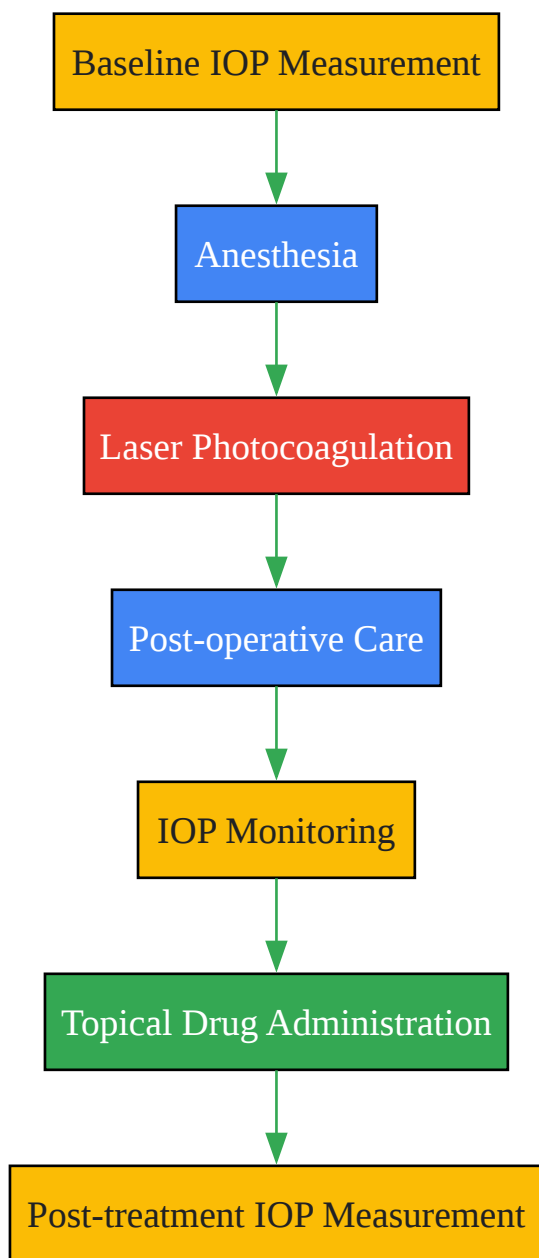
Caption: Proposed synthetic pathway for **5-MCA-NAT**.

In Vivo Model for Glaucoma: Laser-Induced Ocular Hypertension in Monkeys

This protocol is a summary of established methods for creating a glaucoma model in non-human primates.

- **Animal Preparation:** Adult cynomolgus monkeys are used. Baseline intraocular pressure is measured multiple times before the procedure.
- **Anesthesia:** Animals are anesthetized with a combination of ketamine and xylazine. Topical proparacaine is applied to the cornea.
- **Laser Photocoagulation:** An argon laser is used to treat the trabecular meshwork. A gonioscope is used to visualize the angle structures. Laser spots are applied to 180-360 degrees of the trabecular meshwork. Laser parameters are typically: 50 μ m spot size, 0.5-1.0 W power, and 0.5-second duration. The goal is to cause scarring and reduce aqueous outflow, thus increasing IOP.
- **Post-operative Care:** Topical antibiotics and corticosteroids are administered to prevent infection and control inflammation. IOP is monitored closely. Repeat laser treatments may be necessary to achieve a sustained elevation in IOP.

Experimental Workflow for Glaucoma Model and IOP Measurement



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Caption: Workflow for in vivo glaucoma studies.

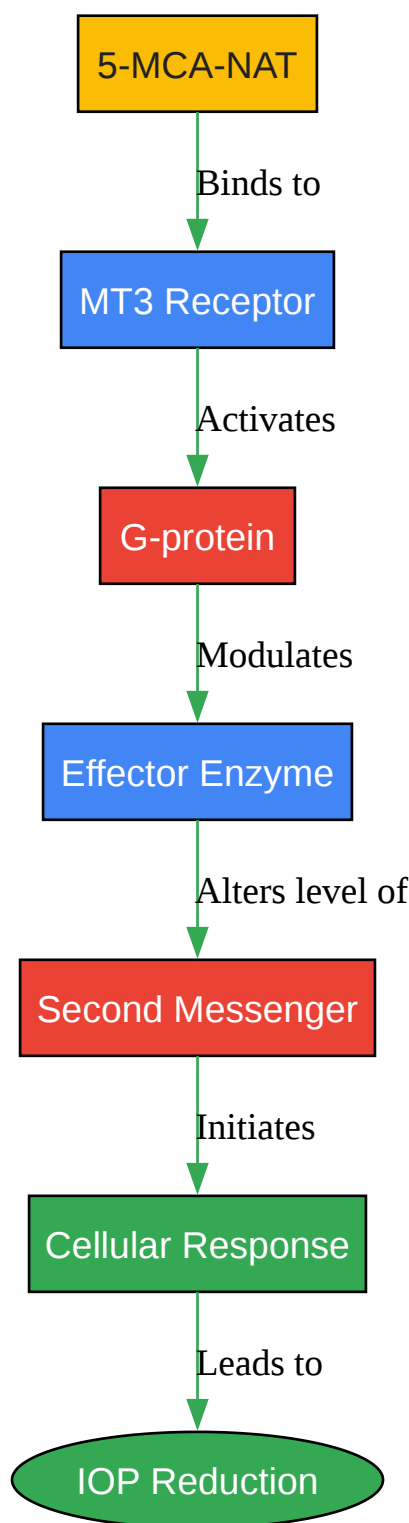
Topical Drug Administration and IOP Measurement in Rabbits

This protocol outlines the general procedure for testing the efficacy of topical ophthalmic formulations in rabbits.

- **Animal Handling:** New Zealand white rabbits are commonly used. Animals should be acclimated to the laboratory environment and handled gently to minimize stress-induced IOP fluctuations.
- **Formulation Preparation:** **5-MCA-NAT** is dissolved in a suitable vehicle. To enhance solubility and ocular retention, co-solvents like propylene glycol and mucoadhesive polymers such as carboxymethyl cellulose or sodium hyaluronate can be used. The final formulation should be sterile and have a pH compatible with the ocular surface (around 7.4).
- **Drug Administration:** A precise volume (typically 25-50 μ L) of the test formulation is instilled into the conjunctival sac of one eye. The contralateral eye receives the vehicle as a control.
- **IOP Measurement:** Intraocular pressure is measured at baseline and at various time points after drug administration (e.g., hourly for 8 hours). A tonometer, such as a Tono-Pen or a rebound tonometer, is used. Topical anesthetic is applied to the cornea before measurements with an applanation tonometer.

Signaling Pathway of Melatonin Receptors

While the specific downstream signaling of the MT3 receptor is not fully elucidated, the general signaling pathways for melatonin receptors (MT1 and MT2) are well-characterized and provide a likely framework for the action of **5-MCA-NAT**.



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Caption: Putative signaling pathway for **5-MCA-NAT**.

Conclusion

5-Methoxycarbonylamino-N-acetyltryptamine is a promising research compound with a primary and well-documented application in the reduction of intraocular pressure. Its activity as a putative MT3 receptor agonist opens new avenues for the development of novel glaucoma therapies. The provided data and protocols offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of this intriguing molecule. Future research should focus on elucidating the precise signaling pathways of the MT3 receptor, exploring other potential therapeutic applications of **5-MCA-NAT**, and developing optimized formulations for clinical use.

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